![molecular formula C9H6F3N3O2 B2737297 1-Methyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 2416243-13-3](/img/structure/B2737297.png)
1-Methyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione
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Description
1-Methyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione is a chemical compound with the CAS Number: 2416243-13-3 . It has a molecular weight of 245.16 .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . For instance, the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid gave a precursor which underwent methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6F3N3O2/c1-15-6-5(7(16)14-8(15)17)2-4(3-13-6)9(10,11)12/h2-3H,1H3,(H,14,16,17) .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 245.16 .Scientific Research Applications
Anticancer Applications
Pyrido[2,3-d]pyrimidines, the class of compounds to which EN300-26666594 belongs, have been identified as potential anticancer agents . They have been found to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Antibacterial Applications
Pyrido[2,3-d]pyrimidines have also been found to exhibit antibacterial activities . The trifluoromethyl group in particular has been associated with a broad spectrum of activities, including antibacterial effects .
CNS Depressive Applications
This class of compounds has been associated with CNS depressive activities . This suggests potential applications in the treatment of conditions related to the central nervous system.
Anticonvulsant Applications
Pyrido[2,3-d]pyrimidines have been found to exhibit anticonvulsant activities . This suggests potential applications in the treatment of seizure disorders.
Antipyretic Applications
These compounds have also been associated with antipyretic activities . This suggests potential applications in the treatment of fever.
Insecticidal Applications
Trifluoromethyl pyrimidine derivatives have shown moderate insecticidal activities against Mythimna separata and Spdoptera frugiperda .
Antifungal Applications
Some trifluoromethyl pyrimidine derivatives have exhibited good in vitro antifungal activities against several fungi at 50 μg/ml .
Potential in Drug Design
The unique structure of pyrido[2,3-d]pyrimidines makes them an important scaffold in medicinal chemistry . They can be used in the design of new selective, effective, and safe drugs for various diseases and disorders .
properties
IUPAC Name |
1-methyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O2/c1-15-6-5(7(16)14-8(15)17)2-4(3-13-6)9(10,11)12/h2-3H,1H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYBCGORVCFGFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)C(F)(F)F)C(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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